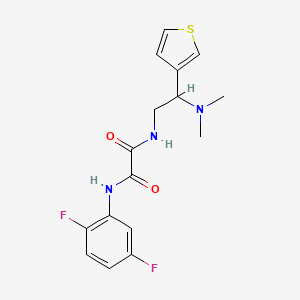

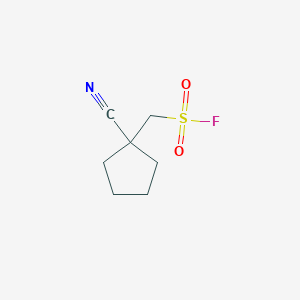

(1-Cyanocyclopentyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

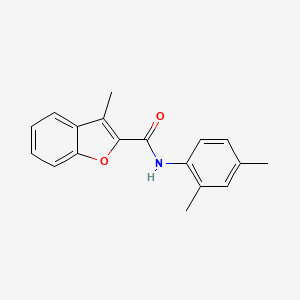

“(1-Cyanocyclopentyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C7H10FNO2S. It has a molecular weight of 191.23 . It is stored at a temperature of 4°C and is in powder form .

It is stored at a temperature of 4°C . More detailed physical and chemical properties are not available in the searched resources.

科学的研究の応用

Enzyme Interaction Studies

Methanesulfonyl fluoride, a closely related compound to (1-Cyanocyclopentyl)methanesulfonyl fluoride, plays a significant role in biochemical studies, particularly in interactions with enzymes. One study revealed that methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, a crucial enzyme for neurotransmission. It interacts with the enzyme to produce a methanesulfonyl enzyme derivative. This interaction is essential for understanding the enzymatic mechanisms and could inform studies related to neurological disorders or nerve agent effects (Kitz & Wilson, 1963).

Chemical Synthesis

(1-Cyanocyclopentyl)methanesulfonyl fluoride's related compounds have applications in chemical synthesis. For instance, a combination of methanesulfonyl fluoride and cesium fluoride modified with 18-crown-6 was shown to be effective for the selective fluorination of various benzyl alcohols via nucleophilic substitution. This method can be extended to synthesize compounds like ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide, indicating the potential utility of similar compounds in organic synthesis (Makino & Yoshioka, 1987).

Analytical Chemistry

In analytical chemistry, the effect of methanesulfonyl fluoride has been studied for its influence on cholinesterase activity determination. Specifically, methanesulfonyl fluoride's interaction with detection reaction products in the monitoring of cholinesterase activity offers insights into biochemical analysis techniques. This research can contribute to the development of more precise analytical methods in biochemistry (Stojan & Pavlič, 1994).

Neurobiology

Exploring the neurobiological applications, a study on prenatal exposure to methanesulfonyl fluoride, a structurally similar compound to (1-Cyanocyclopentyl)methanesulfonyl fluoride, showed significant morphological and gene expression changes in the forebrain. This suggests that such compounds could be vital in researching the development of the nervous system and the effects of environmental agents on brain development (Byers et al., 2005).

Safety and Hazards

The safety information for “(1-Cyanocyclopentyl)methanesulfonyl fluoride” indicates that it is dangerous, with hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and washing thoroughly after handling (P264) .

特性

IUPAC Name |

(1-cyanocyclopentyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSUGBCDZBDDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-chloro-1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2431104.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)

![1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide](/img/structure/B2431111.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)

![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)